molecular formula C14H12O2 B3379568 2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-one CAS No. 16563-58-9

2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-one

Cat. No.: B3379568
CAS No.: 16563-58-9
M. Wt: 212.24 g/mol
InChI Key: LQCGIKXOHOFGRN-UHFFFAOYSA-N
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Description

2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-one is a chemical compound with the molecular formula C14H12O2 and a molecular weight of 212.25 g/mol It is a member of the naphtho[1,2-b]oxepin family, characterized by a fused ring system that includes both naphthalene and oxepin moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of naphthalene derivatives with suitable reagents to form the oxepin ring. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include continuous flow processes, automated reaction monitoring, and advanced purification techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro or tetrahydro derivatives. Substitution reactions can result in a wide range of functionalized derivatives .

Scientific Research Applications

2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Properties

IUPAC Name

3,4-dihydro-2H-benzo[i][1]benzoxepin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2/c15-13-6-3-9-16-14-11-5-2-1-4-10(11)7-8-12(13)14/h1-2,4-5,7-8H,3,6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQCGIKXOHOFGRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C(C3=CC=CC=C3C=C2)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201274474
Record name 3,4-Dihydronaphth[1,2-b]oxepin-5(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201274474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16563-58-9
Record name 3,4-Dihydronaphth[1,2-b]oxepin-5(2H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16563-58-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dihydronaphth[1,2-b]oxepin-5(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201274474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-one
Reactant of Route 2
Reactant of Route 2
2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-one
Reactant of Route 3
2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-one
Reactant of Route 4
2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-one
Reactant of Route 5
2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-one
Reactant of Route 6
2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-one

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